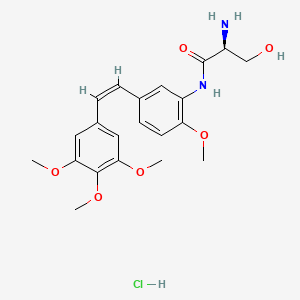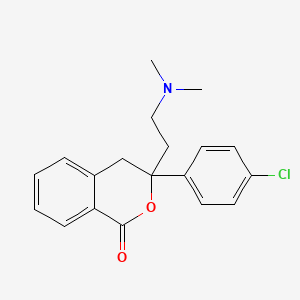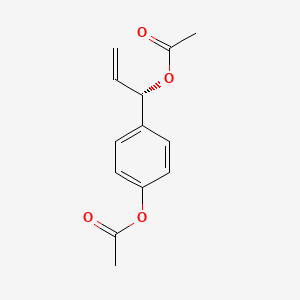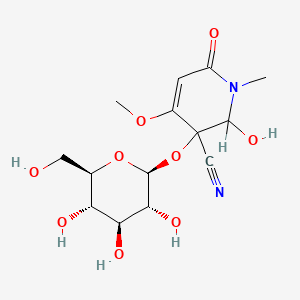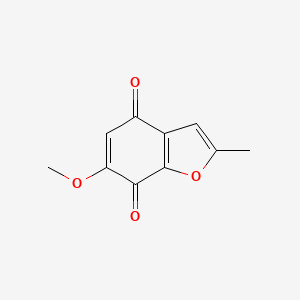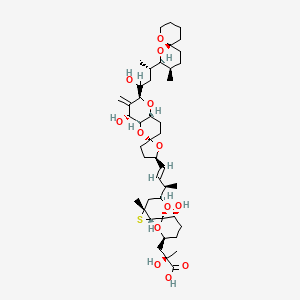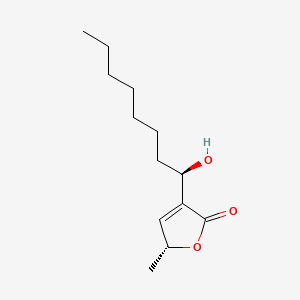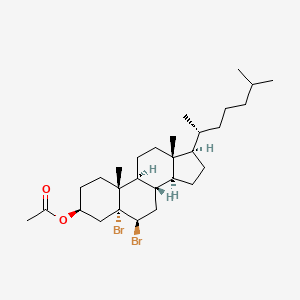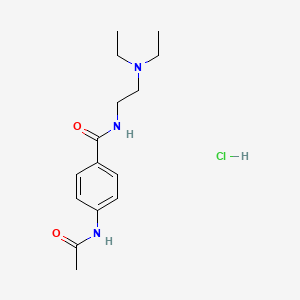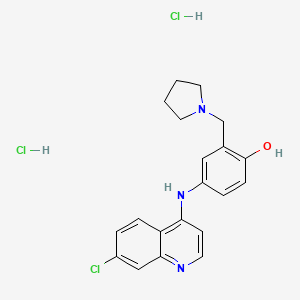
Amopyroquin hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amopyroquine hydrochloride is a biochemical with anticholinesterase activity.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Efficacy Against Malaria : Amopyroquin shows promising pharmacokinetics and efficacy against malaria. Studies have demonstrated its wide distribution in vital organs like the liver and lungs, and its activity against both chloroquine-susceptible and chloroquine-resistant Plasmodium falciparum strains, suggesting its potential as an effective antimalarial agent (Pussard et al., 1988).
Potential in Treating Rheumatic Diseases : Research indicates that similar drugs in the 4-aminoquinoline class, like hydroxychloroquine, have been used in the treatment of systemic lupus erythematosus and other rheumatic diseases, showing immunomodulatory effects (Ruiz-Irastorza et al., 2008). This suggests a potential application for amopyroquin in similar conditions.
Comparative Pharmacokinetics with Related Compounds : Studies comparing the pharmacokinetics of amopyroquin with other antimalarial agents, like amodiaquine, have provided insights into its disposition, accumulation, and potential toxicity in human neutrophils. This research is essential for understanding its safety profile and guiding its clinical use (Naisbitt et al., 1997).
Synthesis and Structural Modification for Enhanced Efficacy : Efforts have been made to synthesize analogs of amopyroquin with modifications aimed at reducing metabolization and enhancing antimalarial activity. This includes studies employing the Buchwald reaction, highlighting the ongoing research to improve the drug's efficacy and safety profile (Le Fur et al., 2011).
Exploration for COVID-19 Treatment : Although not directly related to amopyroquin, the exploration of similar 4-aminoquinolines, like hydroxychloroquine, in the treatment of COVID-19 provides an example of how these compounds are being investigated for potential applications beyond traditional antimalarial use (Horby et al., 2020).
Eigenschaften
CAS-Nummer |
10350-81-9 |
|---|---|
Produktname |
Amopyroquin hydrochloride |
Molekularformel |
C20H22Cl3N3O |
Molekulargewicht |
426.8 g/mol |
IUPAC-Name |
4-[(7-chloroquinolin-4-yl)amino]-2-(pyrrolidin-1-ylmethyl)phenol;dihydrochloride |
InChI |
InChI=1S/C20H20ClN3O.2ClH/c21-15-3-5-17-18(7-8-22-19(17)12-15)23-16-4-6-20(25)14(11-16)13-24-9-1-2-10-24;;/h3-8,11-12,25H,1-2,9-10,13H2,(H,22,23);2*1H |
InChI-Schlüssel |
ZIROSOHFLOYBBU-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC2=C(C=CC(=C2)NC3=C4C=CC(=CC4=NC=C3)Cl)O.Cl.Cl |
Kanonische SMILES |
C1CCN(C1)CC2=C(C=CC(=C2)NC3=C4C=CC(=CC4=NC=C3)Cl)O.Cl.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
550-81-2 (Parent) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
amopyroquin amopyroquine amopyroquine dihydrochloride amopyroquine hydrochloride PAM 780 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



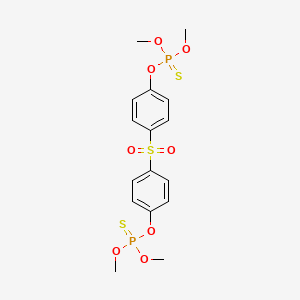
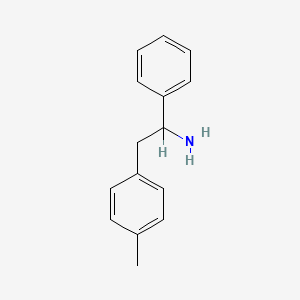
![N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide](/img/structure/B1665388.png)
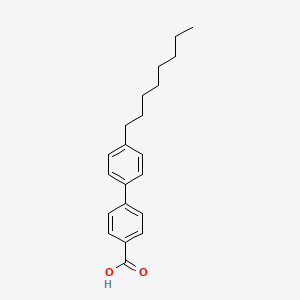
![3-[1-Hydroxy-2-[(4-phenylphenyl)methylamino]ethyl]phenol](/img/structure/B1665390.png)
